1-(5-Bromopyridin-2-yl)indoline
Overview
Description
1-(5-Bromopyridin-2-yl)indoline is a heterocyclic compound that features both indoline and pyridine moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of a bromine atom at the 5-position of the pyridine ring enhances its reactivity and potential for further functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromopyridin-2-yl)indoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the indoline ring . The reaction conditions often involve the use of palladium acetate, a phosphine ligand, and a base like potassium carbonate in a solvent such as toluene or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of catalysts and solvents is crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromopyridin-2-yl)indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups at the 5-position of the pyridine ring .
Scientific Research Applications
1-(5-Bromopyridin-2-yl)indoline has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 1-(5-Bromopyridin-2-yl)indoline exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target . The indoline moiety can interact with hydrophobic pockets in proteins, further stabilizing the compound-target complex .
Comparison with Similar Compounds
- 1-(5-Chloro-2-pyridinyl)indoline
- 1-(5-Fluoro-2-pyridinyl)indoline
- 1-(5-Iodo-2-pyridinyl)indoline
Comparison: 1-(5-Bromopyridin-2-yl)indoline is unique due to the presence of the bromine atom, which offers a balance between reactivity and stability. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative often exhibits intermediate reactivity, making it versatile for various chemical transformations . The choice of halogen can influence the compound’s electronic properties and its interactions with biological targets .
Properties
IUPAC Name |
1-(5-bromopyridin-2-yl)-2,3-dihydroindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2/c14-11-5-6-13(15-9-11)16-8-7-10-3-1-2-4-12(10)16/h1-6,9H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZRSWBFBKCFJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=NC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201251147 | |
Record name | 1-(5-Bromo-2-pyridinyl)-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201251147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220033-27-1 | |
Record name | 1-(5-Bromo-2-pyridinyl)-2,3-dihydro-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220033-27-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(5-Bromo-2-pyridinyl)-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201251147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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